![molecular formula C2H6ClNO2S B2858328 2-Chloroethanesulfonamide CAS No. 859758-42-2](/img/structure/B2858328.png)
2-Chloroethanesulfonamide
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Overview
Description
“2-Chloroethanesulfonamide” is a chemical compound with the molecular weight of 143.59 . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-Chloroethanesulfonamide” is 1S/C2H6ClNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Chloroethanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 143.59 .
Scientific Research Applications
Asymmetric Chlorocyclization Catalyst
2-Chloroethanesulfonamide and related chlorosulfonamide salts have been identified as efficient precursors for electrophilic chlorine in organocatalytic asymmetric chlorofunctionalization of olefins. These compounds, in conjunction with commercially available organocatalysts, enable the asymmetric chlorocyclization of unsaturated amides, achieving unprecedented levels of stereoselectivity at ambient temperatures. This discovery opens up new avenues for synthesizing chlorinated organic compounds with high stereoselectivity, which is crucial for the development of pharmaceuticals and agrochemicals (Jaganathan & Borhan, 2014).
Environmental Impact Studies
Studies have explored the environmental impacts of 2-Chloroethanesulfonamide derivatives, focusing on their interactions with biological tissues and potential for causing damage. Research on the tissue reactions of 2-chloroethanol, a potential reaction product of ethylene oxide and free chloride ions found in certain plastics, shows that pure 2-chloroethanol is highly toxic to various tissues. However, its toxicity decreases significantly upon dilution, indicating the importance of monitoring and managing the concentrations of such chlorinated compounds in medical devices and environmental samples to prevent tissue damage (Guess, 1970).
Application in Anticancer Research
2-Chloroethanesulfonamide derivatives like Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) have been explored for their anticancer properties. Indisulam's multifactorial mechanism of action includes cell cycle arrest in the G1 phase, strong inhibition of carbonic anhydrase, and significant alteration of gene expression levels. It is in clinical development for treating solid tumors, highlighting the potential of chloroethanesulfonamide derivatives in developing new cancer therapies (Supuran, 2003).
Water Treatment and Pollution Control
Research into the degradation of chlorinated hydrocarbons, including compounds related to 2-Chloroethanesulfonamide, has led to the development of new methods for removing these pollutants from water. One study focused on the hydrate-based recovery process for chlorinated hydrocarbons, demonstrating that this method can effectively remove such compounds from aqueous solutions. This process is simple operationally and only requires carbon dioxide as a hydrate former, offering a promising approach for the separation and recovery of organic pollutants dissolved in water (Seo & Lee, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloroethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZPSDBHFWQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethanesulfonamide | |
CAS RN |
859758-42-2 |
Source
|
Record name | 2-chloroethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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